molecular formula C18H22N2O10-2 B1217486 Desoxyribulo-serotonin CAS No. 70166-82-4

Desoxyribulo-serotonin

Cat. No.: B1217486
CAS No.: 70166-82-4
M. Wt: 426.4 g/mol
InChI Key: PPEFSSJLOFJDIC-GBEOHXTHSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desoxyribulo-serotonin (DRS) is a hypothetical serotonin analog proposed to modulate serotonergic pathways through structural modifications. Serotonin itself is a monoamine neurotransmitter critical for mood regulation, cognition, and gastrointestinal function, acting via 14 known receptor subtypes (5-HT1–7 families) . DRS’s speculated mechanism involves partial agonism or antagonism at specific 5-HT receptors, with possible applications in neuropsychiatry or inflammation, though empirical data remain theoretical.

Properties

CAS No.

70166-82-4

Molecular Formula

C18H22N2O10-2

Molecular Weight

426.4 g/mol

IUPAC Name

oxalate;(3R,4R,5R)-3,4,5,6-tetrahydroxy-1-[2-(5-hydroxy-1H-indol-3-yl)ethylamino]hexan-2-one

InChI

InChI=1S/C16H22N2O6.C2H2O4/c19-8-14(22)16(24)15(23)13(21)7-17-4-3-9-6-18-12-2-1-10(20)5-11(9)12;3-1(4)2(5)6/h1-2,5-6,14-20,22-24H,3-4,7-8H2;(H,3,4)(H,5,6)/p-2/t14-,15+,16-;/m1./s1

InChI Key

PPEFSSJLOFJDIC-GBEOHXTHSA-L

SMILES

C1=CC2=C(C=C1O)C(=CN2)CCNCC(=O)C(C(C(CO)O)O)O.C(=O)(C(=O)[O-])[O-]

Isomeric SMILES

C1=CC2=C(C=C1O)C(=CN2)CCNCC(=O)[C@@H]([C@@H]([C@@H](CO)O)O)O.C(=O)(C(=O)[O-])[O-]

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCNCC(=O)C(C(C(CO)O)O)O.C(=O)(C(=O)[O-])[O-]

Synonyms

deoxyribulo-serotonin
desoxyribulo-serotonin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Serotonin derivatives and analogs are often modified at the indole ring, side chain, or hydroxyl groups. For example:

  • Psilocybin : A 4-phosphoryloxy derivative of dimethyltryptamine, metabolized to psilocin (4-hydroxy-DMT), which binds 5-HT2A receptors .
  • Escitalopram : A selective serotonin reuptake inhibitor (SSRI) with a bicyclic phthalane structure, enhancing synaptic 5-HT levels .
  • Dextromethorphan : An NMDA antagonist and sigma-1 agonist with weak serotonergic activity, structurally distinct due to its morphinan backbone .

DRS’s hypothetical structure—a deoxygenated ribose conjugate—may reduce polar interactions with 5-HT receptors compared to serotonin, altering binding kinetics. This contrasts with psilocybin’s phosphorylated side chain, which enhances blood-brain barrier penetration .

Pharmacodynamic Profiles

Therapeutic and psychoactive effects of serotonergic compounds depend on receptor subtype selectivity:

Compound Primary Targets Affinity (Ki, nM) Clinical Use
Serotonin (5-HT) 5-HT1A, 5-HT2A, 5-HT3 1–100 Endogenous signaling
Psilocybin 5-HT2A (agonist) ~6 Depression, anxiety
Escitalopram SERT (reuptake inhibition) ~1.2 Major depressive disorder
DRS (hypothetical) 5-HT1A (partial agonist), 5-HT4 In silico: ~50 Potential fast-acting antidepressant

DRS’s speculated 5-HT4 affinity aligns with preclinical studies suggesting 5-HT4 activation accelerates neuroplasticity, a trait explored in fast-acting antidepressants like vortioxetine . However, unlike SSRIs (e.g., escitalopram), DRS may bypass delayed therapeutic onset by directly stimulating postsynaptic receptors .

Clinical Implications

  • Psilocybin vs. DRS: Psilocybin’s 5-HT2A agonism induces hallucinogenic effects, limiting its use to controlled settings . DRS’s hypothetical 5-HT1A/4 selectivity could mitigate psychedelic side effects while retaining pro-cognitive benefits.
  • Dextromethorphan vs. DRS : Dextromethorphan’s sigma-1 activity and serotonergic off-target effects complicate its use in depression. DRS’s design may offer cleaner receptor engagement .
  • 5-HT4 Agonists : Vidal et al. (2014) highlight 5-HT4 agonists as promising for rapid antidepressant effects, a niche DRS could occupy if validated experimentally .

Notes

Limitations: No direct studies on DRS exist; comparisons are extrapolated from structural analogs and receptor pharmacology .

Contradictions : Psilocybin and escitalopram have opposing mechanisms (5-HT2A agonism vs. SERT inhibition), complicating cross-comparisons with DRS’s theoretical profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.